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Compound of Interest

Methyl 5-aminoisoxazole-4-
Compound Name:
carboxylate

Cat. No.: B133504

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectral data for Methyl 5-
aminoisoxazole-4-carboxylate. Due to the limited availability of experimentally-derived
spectra for this specific compound in public databases, this guide synthesizes predicted data
based on the analysis of closely related analogs and fundamental principles of spectroscopic
interpretation. This document is intended to serve as a reference for researchers in drug
discovery and organic synthesis, offering insights into the structural elucidation of this
heterocyclic compound.

Predicted Spectral Data

The following tables summarize the predicted spectral data for Methyl 5-aminoisoxazole-4-
carboxylate. These predictions are based on established chemical shift ranges, correlation
tables, and fragmentation patterns for the functional groups present in the molecule.

Table 1: Predicted *H NMR Spectral Data
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
83 Singlet 1H H3 (isoxazole ring
proton)
~55-6.5 Broad Singlet 2H -NH:2
~3.8 Singlet 3H -OCHs (ester)
. 1 13
Chemical Shift (6, ppm) Assighment
~162 C=0 (ester carbonyl)
~158 C5 (isoxazole ring, attached to -NH2)
~150 C3 (isoxazole ring)
~95 C4 (isoxazole ring, attached to carboxylate)
~52 -OCHs (ester)

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm~?) Intensity Assignment

3400 - 3300 Medium, Broad N-H stretch (amino group)

3120 - 3100 Weak C-H stretch (isoxazole ring)

2960 - 2850 Weak C-H stretch (methyl group)

~1720 Strong C=0 stretch (ester)

~1640 Medium N-H bend (amino group)

1580 - 1450 - C=N and C=C stretches
(isoxazole ring)

~1250 Strong C-0 stretch (ester)
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Table 4: Predicted Mass Spectrometry (MS) Data

m/z Interpretation
142 [M]* (Molecular lon)
111 [M - OCHs]*

83 [M - COOCHs]*

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for a
small organic molecule like Methyl 5-aminoisoxazole-4-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-de) in a 5 mm NMR tube.

* 'H NMR Spectroscopy:
o Instrument: A 300-500 MHz NMR spectrometer.

o Parameters:

Pulse sequence: Standard single-pulse experiment.

Acquisition time: 2-4 seconds.

Relaxation delay: 1-5 seconds.

Number of scans: 8-16.

Reference: Tetramethylsilane (TMS) at O ppm.

e 13C NMR Spectroscopy:

o Instrument: A 75-125 MHz NMR spectrometer.
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o Parameters:

Pulse sequence: Proton-decoupled pulse sequence.

Acquisition time: 1-2 seconds.

Relaxation delay: 2-5 seconds.

Number of scans: 1024-4096 (or more, depending on sample concentration).

Reference: Solvent peak (e.g., CDCls at 77.16 ppm, DMSO-ds at 39.52 ppm).

Infrared (IR) Spectroscopy

o Attenuated Total Reflectance (ATR)-IR:

o Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR
accessory.

o Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

o Data Acquisition: Collect the spectrum over a range of 4000-400 cm~* with a resolution of
4 cm™1

o KBr Pellet Method:

o Sample Preparation: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide
(KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

o Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and
collect the spectrum.

Mass Spectrometry (MS)

» Electron lonization (EI)-MS:

o Instrument: A mass spectrometer with an El source.
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o Sample Introduction: Introduce the sample via a direct insertion probe or a gas
chromatograph (GC).

o lonization Energy: Typically 70 eV.
o Mass Analyzer: Quadrupole, time-of-flight (TOF), or magnetic sector.

o Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g.,
m/z 40-400).

Spectral Interpretation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an
unknown compound using the spectral data discussed.
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Workflow for Spectroscopic Structure Elucidation.

This guide provides a foundational understanding of the expected spectral characteristics of
Methyl 5-aminoisoxazole-4-carboxylate. For definitive structural confirmation, the synthesis
and experimental spectral analysis of the compound are recommended.

 To cite this document: BenchChem. [Spectral Data Interpretation of Methyl 5-
aminoisoxazole-4-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b133504#spectral-data-interpretation-of-
methyl-5-aminoisoxazole-4-carboxylate]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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